Diethyldifluorosilane

Description

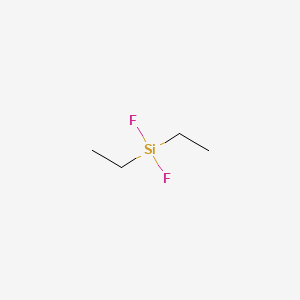

Structure

3D Structure

Properties

IUPAC Name |

diethyl(difluoro)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10F2Si/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBGGLLCYJYHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10F2Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189325 | |

| Record name | Silane, diethyldifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-06-5 | |

| Record name | Diethyldifluorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, diethyldifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, diethyldifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Diethyldifluorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthesis route for diethyldifluorosilane ((C₂H₅)₂SiF₂), a valuable organofluorosilane intermediate. The information presented is intended for a technical audience and includes a detailed experimental protocol, quantitative data, and a logical workflow diagram.

Introduction

This compound is an important building block in organosilicon chemistry. Its unique properties, derived from the presence of both ethyl and fluorine substituents on the silicon atom, make it a precursor for various functionalized silanes and polysiloxanes. This guide focuses on a well-established synthetic method: the fluorination of diethyldichlorosilane.

Primary Synthesis Route: Fluorination of Diethyldichlorosilane

The most common and direct method for the preparation of this compound is the halogen exchange reaction, specifically the fluorination of diethyldichlorosilane ((C₂H₅)₂SiCl₂). This reaction is typically achieved by treating diethyldichlorosilane with a suitable fluorinating agent. While various reagents can be employed, a historically significant and effective method utilizes a metal fluoride.

The overall reaction is as follows:

(C₂H₅)₂SiCl₂ + 2MF → (C₂H₅)₂SiF₂ + 2MCl (where MF represents a metal fluoride fluorinating agent)

This guide will detail the experimental protocol based on the work of Emeléus and Wilkins, who developed a robust method for the synthesis of ethyl and phenyl silicon fluorides.

Experimental Protocol

The following protocol is adapted from the classical synthesis of this compound.

Materials:

-

Diethyldichlorosilane ((C₂H₅)₂SiCl₂)

-

Anhydrous Zinc Fluoride (ZnF₂)

-

Anhydrous reaction solvent (e.g., toluene or a high-boiling inert solvent)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Apparatus Setup: A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The entire apparatus should be thoroughly dried and purged with an inert gas to maintain anhydrous conditions.

-

Reagent Charging: The flask is charged with a stoichiometric excess of anhydrous zinc fluoride. Anhydrous toluene is then added to create a slurry.

-

Addition of Diethyldichlorosilane: Diethyldichlorosilane is added dropwise from the dropping funnel to the stirred slurry of zinc fluoride at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux with vigorous stirring. The reaction is typically allowed to proceed for several hours to ensure complete conversion.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid by-product (zinc chloride) and any unreacted zinc fluoride are removed by filtration. The filtrate, containing the this compound product and the solvent, is then subjected to fractional distillation to isolate the pure this compound. The boiling point of this compound is approximately 64-65 °C.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound via the fluorination of diethyldichlorosilane.

| Parameter | Value |

| Starting Material | Diethyldichlorosilane |

| Fluorinating Agent | Zinc Fluoride (anhydrous) |

| Reaction Solvent | Toluene (anhydrous) |

| Reaction Temperature | Reflux (approx. 111 °C for toluene) |

| Boiling Point of Product | 64-65 °C |

| Reported Yield | ~70-80% |

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety Considerations

-

Diethyldichlorosilane is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be carried out under an inert atmosphere to prevent the hydrolysis of the starting material and product.

-

All glassware must be thoroughly dried before use.

This guide provides a foundational understanding of a key synthesis route for this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedure as necessary for their specific applications.

Diethyldifluorosilane: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Diethyldifluorosilane ((C₂H₅)₂SiF₂) is an organosilicon compound of growing interest in materials science and as a potential building block in medicinal chemistry. Its unique combination of a central silicon atom with both ethyl and fluorine substituents imparts specific physicochemical properties that can be leveraged in the design of novel molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and its potential applications in drug development.

Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in various chemical reactions. While experimental data for some properties are not widely published, a summary of available and estimated values is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₄H₁₀F₂Si | [1][2][3] |

| Molecular Weight | 124.20 g/mol | [1][2][3] |

| CAS Number | 358-06-5 | [1][2] |

| IUPAC Name | diethyl(difluoro)silane | [1] |

| Boiling Point | 59-61 °C (estimated) | Based on analogous organosilanes. |

| Melting Point | Not available | |

| Density | ~0.9 g/cm³ (estimated) | Based on analogous organosilanes. |

| Solubility | Soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane). Reacts with water. |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the polarized silicon-fluorine bonds and the presence of ethyl groups.

-

Hydrolytic Sensitivity: Like many halosilanes, this compound is expected to be sensitive to moisture. The silicon-fluorine bond is susceptible to hydrolysis, which would likely proceed via a nucleophilic attack on the silicon atom by water, leading to the formation of silanols and ultimately disiloxanes, with the concomitant release of hydrogen fluoride (HF). The hydrolysis of analogous dimesityldifluorosilane has been shown to proceed through a five-coordinated silicate intermediate.[4] The hydrolytic stability of organofluorosilanes is a critical consideration, particularly in the context of developing PET tracers, where stability under physiological conditions is paramount.[5][6]

-

Reactivity with Nucleophiles: The electrophilic silicon center can react with a variety of nucleophiles. For instance, Grignard reagents can be used to replace the fluorine atoms with other organic substituents.

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are not extensively reported in publicly available literature. Therefore, the following protocols are representative methods based on established organosilicon chemistry.

Synthesis of this compound

A common method for the synthesis of fluorosilanes is the fluorination of the corresponding chlorosilane.

Protocol: Fluorination of Diethyldichlorosilane with Antimony Trifluoride (Swarts Reaction)

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is assembled. The entire apparatus should be thoroughly flame-dried under a stream of nitrogen.

-

Reagents:

-

Diethyldichlorosilane ((C₂H₅)₂SiCl₂)

-

Antimony trifluoride (SbF₃)

-

Anhydrous diethyl ether (as solvent)

-

-

Procedure: a. Antimony trifluoride (1.1 equivalents) is placed in the reaction flask under a nitrogen atmosphere. b. Anhydrous diethyl ether is added to create a slurry. c. Diethyldichlorosilane (1 equivalent) is dissolved in anhydrous diethyl ether and placed in the dropping funnel. d. The diethyldichlorosilane solution is added dropwise to the stirred slurry of antimony trifluoride at room temperature. e. After the addition is complete, the reaction mixture is gently refluxed for 2-3 hours to ensure complete conversion. f. The reaction mixture is then cooled to room temperature.

-

Work-up and Purification: a. The solid antimony salts are removed by filtration under a nitrogen atmosphere. b. The solvent is carefully removed by distillation at atmospheric pressure. c. The crude this compound is then purified by fractional distillation. The fraction boiling in the expected range (59-61 °C) is collected.

Analytical Characterization

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

-

Sample Preparation: A dilute solution of this compound in a dry, volatile solvent (e.g., dichloromethane) is prepared.

-

Analysis: An aliquot of the sample is injected into the GC-MS. The retention time and the mass spectrum of the eluting peak are recorded. The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: The spectrum will show signals corresponding to the ethyl groups. The protons on the methylene group (CH₂) will be a quartet coupled to the methyl protons, and the protons on the methyl group (CH₃) will be a triplet coupled to the methylene protons. Further coupling to the fluorine atoms might be observed.

-

¹³C NMR: The spectrum will show two distinct signals for the two carbon atoms of the ethyl groups.[7][8]

-

²⁹Si NMR: This technique is highly informative for silicon-containing compounds.[9][10] The chemical shift of the silicon nucleus will be characteristic of a dialkyldifluorosilane. A triplet may be observed due to coupling with the two fluorine atoms.[9]

Relevance in Drug Development

While this compound itself is not a therapeutic agent, the incorporation of the difluorosilyl moiety into drug candidates represents a compelling strategy in medicinal chemistry. This is primarily due to the concept of bioisosterism , where a functional group in a biologically active molecule is replaced by another group with similar steric and electronic properties to improve the compound's overall profile.

-

Modulation of Physicochemical Properties: The replacement of a key functional group with a difluorosilyl group can significantly alter a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity.[11][12] Fluorine is known to enhance metabolic stability by blocking sites of oxidative metabolism.[13]

-

Bioisostere for Carbonyl and Hydroxyl Groups: The SiF₂ group can be considered a potential bioisostere for carbonyl (C=O) or gem-diol (C(OH)₂) groups, offering a different geometric and electronic profile that could lead to altered binding interactions with biological targets.

-

Probing Molecular Interactions: The unique properties of the Si-F bond can be exploited to probe interactions within a protein's active site. The ability of fluorine to participate in hydrogen bonding and other non-covalent interactions can be a valuable tool for structure-activity relationship (SAR) studies.[12]

Visualizations

References

- 1. This compound | C4H10F2Si | CID 67748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Silane, diethyldifluoro- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Organofluorosilanes as model compounds for 18F-labeled silicon-based PET tracers and their hydrolytic stability: experimental data and theoretical calculations (PET = positron emission tomography) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Visualizer loader [nmrdb.org]

- 9. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Conformational Landscape of Diethyldifluorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of diethyldifluorosilane ((C₂H₅)₂SiF₂), a compound of interest in organosilicon chemistry. Leveraging data from microwave spectroscopy and ab initio calculations, this document outlines the conformational preferences and structural parameters of its stable isomers. Detailed experimental and computational methodologies are presented to support further research and application in fields such as materials science and drug development.

Conformational Analysis

This compound exists as a mixture of three stable conformers in the gas phase: gauche-gauche, trans-trans, and trans-gauche.[1] The relative orientation of the two ethyl groups with respect to the Si-C bonds determines the conformational isomer. Ab initio calculations at the MP2(Full)/6-311+G(2df,2pd) level of theory have identified the gauche-gauche conformer as the most stable, possessing the lowest relative energy.[1]

The conformational landscape of this compound is a critical aspect of its chemistry, influencing its physical properties and reactivity. The rotational spectra for the gauche-gauche, trans-trans, and trans-gauche conformers have been successfully identified and analyzed.[1] A fourth potential conformer, gauche-gauche', was predicted to be significantly higher in energy and was not observed experimentally.[1]

Molecular Structure and Quantitative Data

The precise geometric parameters of the this compound conformers have been determined through the analysis of their rotational spectra, supported by high-level ab initio calculations.[1] The following tables summarize the key bond lengths, bond angles, and dihedral angles for the three observed conformers.

Table 1: Bond Lengths of this compound Conformers (Å)

| Bond | gauche-gauche | trans-trans | trans-gauche |

| Si-C1 | 1.854 | 1.855 | 1.854 |

| Si-C3 | 1.854 | 1.855 | 1.855 |

| Si-F5 | 1.605 | 1.605 | 1.605 |

| Si-F6 | 1.605 | 1.605 | 1.605 |

| C1-C2 | 1.536 | 1.536 | 1.536 |

| C3-C4 | 1.536 | 1.536 | 1.536 |

| C-H (avg) | 1.092 | 1.092 | 1.092 |

Table 2: Bond Angles of this compound Conformers (°)

| Angle | gauche-gauche | trans-trans | trans-gauche |

| C1-Si-C3 | 114.5 | 115.0 | 114.7 |

| F5-Si-F6 | 107.1 | 107.0 | 107.0 |

| C1-Si-F5 | 108.8 | 108.8 | 108.8 |

| C3-Si-F6 | 108.8 | 108.8 | 108.8 |

| Si-C1-C2 | 112.1 | 112.0 | 112.1 |

| Si-C3-C4 | 112.1 | 112.0 | 112.0 |

| H-C-H (avg) | 108.1 | 108.1 | 108.1 |

| H-C-C (avg) | 110.5 | 110.5 | 110.5 |

Table 3: Dihedral Angles of this compound Conformers (°)

| Dihedral Angle | gauche-gauche | trans-trans | trans-gauche |

| C2-C1-Si-C3 | 65.0 | 180.0 | 65.1 |

| C1-Si-C3-C4 | 65.0 | 180.0 | 180.0 |

Experimental and Computational Protocols

Pulsed-Jet Fourier-Transform Microwave Spectroscopy

The rotational spectra of this compound were measured using a pulsed-jet Fourier-transform microwave (FTMW) spectrometer operating in the frequency range of 4 to 17 GHz.[1]

Methodology:

-

Sample Preparation: A sample of this compound is diluted in a carrier gas, typically neon or argon.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a rotational temperature of a few Kelvin, simplifying the resulting spectrum by populating only the lowest rotational energy levels.

-

Microwave Excitation: A short, high-power microwave pulse is introduced into the chamber, which polarizes the molecules that have a rotational transition resonant with the microwave frequency.

-

Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This weak microwave signal is detected by a sensitive receiver.

-

Data Analysis: The time-domain FID signal is Fourier-transformed to obtain the frequency-domain spectrum. The high resolution of this technique allows for the precise determination of rotational constants, which are then used to derive the molecular geometry.[2]

Gas Electron Diffraction (General Procedure for Organosilicon Compounds)

While no specific gas electron diffraction (GED) study for this compound has been identified, the following provides a general experimental protocol for the structural analysis of volatile organosilicon compounds using this technique.

Methodology:

-

Sample Introduction: The volatile liquid sample is introduced into a high-vacuum chamber through a nozzle, creating a fine jet of gaseous molecules.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet, perpendicular to the molecular flow.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the molecules, creating a diffraction pattern of concentric rings.

-

Detection: The diffraction pattern is recorded on a photographic plate or a CCD detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. This experimental scattering curve is then compared to theoretical curves calculated for different molecular models. A least-squares refinement process is used to determine the geometric parameters (bond lengths, bond angles, and dihedral angles) that best fit the experimental data.[3]

Ab Initio Computational Methods

The conformational analysis and structural parameter determination of this compound were aided by ab initio molecular orbital calculations.[1]

Methodology:

-

Level of Theory: The calculations were performed using Møller-Plesset perturbation theory to the second order (MP2) with the "Full" keyword, indicating that all electrons were included in the correlation treatment.[1]

-

Basis Set: A Pople-style basis set, 6-311+G(2df,2pd), was employed. This basis set includes diffuse functions (+) on heavy atoms and polarization functions (2df, 2pd) on both heavy and hydrogen atoms, providing a flexible description of the electron distribution necessary for accurate geometry and energy predictions.[1]

-

Conformational Search: A systematic search of the potential energy surface was conducted by rotating the ethyl groups around the Si-C bonds to locate all possible stable conformers.

-

Geometry Optimization: The geometry of each identified conformer was fully optimized to find the minimum energy structure on the potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations were performed at the optimized geometries to confirm that they represent true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Property Calculations: Rotational constants and dipole moment components were calculated for each optimized conformer to aid in the assignment of the experimental microwave spectra.[1]

Visualizations

The following diagrams illustrate the conformational isomers of this compound and the workflow for its structural determination.

Caption: Conformational isomers of this compound.

Caption: Workflow for the structural determination of this compound.

References

In-Depth Technical Guide to the NMR Spectroscopy of Diethyldifluorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for diethyldifluorosilane (C₄H₁₀F₂Si). Due to the limited availability of direct experimental spectra in public databases, this guide leverages high-quality predicted data to offer a detailed analysis of the ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra. This information is crucial for the structural elucidation and quality control of this important organosilicon compound.

Predicted NMR Spectroscopy Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These values were obtained using established computational NMR prediction algorithms.

¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| -CH₂- | ~ 0.8 - 1.2 | Triplet of Quartets (tq) | ³J(H-H) ≈ 7-8, ³J(H-F) ≈ 4-5 |

| -CH₃ | ~ 0.9 - 1.3 | Triplet of Triplets (tt) | ³J(H-H) ≈ 7-8, ⁴J(H-F) ≈ 1-2 |

¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| -CH₂- | ~ 5 - 10 | Triplet (due to ¹J(C-F)) | ¹J(C-F) ≈ 20-30 |

| -CH₃ | ~ 6 - 9 | Singlet | - |

¹⁹F NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| Si-F | ~ -130 to -150 | Multiplet | ¹J(F-Si) ≈ 280-300, ³J(F-H) ≈ 4-5 |

²⁹Si NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| Si | ~ -40 to -60 | Triplet (due to ¹J(Si-F)) | ¹J(Si-F) ≈ 280-300 |

Experimental Protocols

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that is inert towards the analyte and has minimal overlapping signals. For this compound, deuterated chloroform (CDCl₃), deuterated benzene (C₆D₆), or deuterated acetone ((CD₃)₂CO) are suitable choices.

-

Concentration: Prepare a solution with a concentration of approximately 5-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of a suitable internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, CFCl₃ is often used as an external or internal reference. For ²⁹Si NMR, TMS can also be used.[1]

-

Sample Filtration and Transfer: If necessary, filter the solution to remove any particulate matter. Transfer the clear solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe.

-

Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H, ¹³C, ¹⁹F, or ²⁹Si).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity and achieve sharp spectral lines.

-

Acquisition Parameters:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon. A larger spectral width (e.g., 200-250 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short. A wide spectral width may be needed depending on the chemical environment of the fluorine atoms.

-

²⁹Si NMR: This nucleus has a low natural abundance and a negative magnetogyric ratio, which can lead to signal nulling with standard proton decoupling.[1] It is often beneficial to use polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to enhance sensitivity.[1] A wide spectral width is typically required.

-

Visualizations

Molecular Structure and NMR Coupling Network

Experimental Workflow for NMR Analysis

References

In-Depth Technical Guide to Diethyldifluorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyldifluorosilane, with the IUPAC name diethyl(difluoro)silane, is an organosilicon compound of interest in various fields of chemical research and material science.[1] Its unique properties, stemming from the presence of both ethyl and fluoro groups attached to a central silicon atom, make it a valuable precursor and building block in organic and inorganic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, tailored for a technical audience.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | diethyl(difluoro)silane |

| CAS Number | 358-06-5 |

| Molecular Formula | C4H10F2Si |

| Molecular Weight | 124.20 g/mol |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

Synthesis of this compound

The primary synthetic route to this compound involves the fluorination of diethyldichlorosilane. This is typically achieved through a halogen exchange reaction, often employing a fluorinating agent such as antimony trifluoride (SbF₃), a method generally known as the Swarts reaction.

Experimental Protocol: Synthesis via Fluorination

This protocol is a representative procedure based on established methods for the synthesis of fluorosilanes.

Materials:

-

Diethyldichlorosilane ((C₂H₅)₂SiCl₂)

-

Antimony trifluoride (SbF₃)

-

Anhydrous, inert solvent (e.g., hexane or toluene)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is charged with a suspension of antimony trifluoride in an anhydrous, inert solvent under an inert atmosphere.

-

Diethyldichlorosilane is added dropwise to the stirred suspension at room temperature.

-

Following the addition, the reaction mixture is gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy.

-

Upon completion, the reaction mixture is cooled to room temperature. The solid antimony salts are removed by filtration under an inert atmosphere.

-

The filtrate, containing the desired this compound, is then purified by fractional distillation to yield the pure product.

Caption: Synthesis of this compound via fluorination.

Chemical Reactivity

The reactivity of this compound is primarily governed by the polarized silicon-fluorine bonds. The silicon atom is electrophilic and susceptible to nucleophilic attack.

Hydrolysis

Like other halosilanes, this compound is sensitive to moisture and undergoes hydrolysis. The reaction proceeds by nucleophilic attack of water on the silicon atom, leading to the displacement of fluoride ions and the formation of silanols, which can then condense to form siloxanes. The overall reaction pathway is depicted in the diagram below. The hydrolysis of fluorosilanes can be influenced by the presence of acids or bases.

Experimental Protocol: Hydrolysis of this compound

This protocol outlines a general procedure for the controlled hydrolysis of this compound.

Materials:

-

This compound ((C₂H₅)₂SiF₂)

-

A suitable solvent (e.g., acetone, tetrahydrofuran)

-

Water

-

A weak base (e.g., pyridine, triethylamine) to neutralize the hydrofluoric acid byproduct.

Procedure:

-

This compound is dissolved in a suitable solvent in a reaction vessel under an inert atmosphere.

-

A stoichiometric amount of water, optionally in the presence of a weak base, is added slowly to the solution with stirring.

-

The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

The progress of the hydrolysis can be monitored by observing the disappearance of the starting material using techniques such as GC or NMR spectroscopy.

-

Upon completion, the reaction mixture is worked up to isolate the resulting diethylsilanediol or the corresponding condensation products (siloxanes). This may involve extraction and solvent removal.

Caption: Hydrolysis and condensation of this compound.

Applications in Research and Industry

This compound serves as a precursor in the synthesis of various organosilicon compounds. Its application in Chemical Vapor Deposition (CVD) processes is of particular interest for the creation of silicon-containing thin films with specific dielectric and barrier properties, which are valuable in the microelectronics industry.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as flammable and corrosive organosilanes, should be used to inform handling procedures.[2][3]

Table 2: GHS Hazard and Precautionary Statements (Inferred from Related Compounds)

| Category | Code | Statement |

| Hazard | H225 | Highly flammable liquid and vapor. |

| H314 | Causes severe skin burns and eye damage. | |

| H332 | Harmful if inhaled. | |

| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ground all equipment to prevent static discharge.

-

Keep away from sources of ignition.

-

Store in a cool, dry place away from moisture and incompatible materials.

Chemical Compatibility:

-

Incompatible with: Water, strong oxidizing agents, strong acids, and strong bases.

-

Reacts with water and moisture to produce corrosive hydrofluoric acid.

Conclusion

This compound is a reactive organosilicon compound with significant potential in synthetic chemistry and materials science. Understanding its properties, synthesis, and reactivity is crucial for its safe and effective use in research and development. The experimental protocols and safety information provided in this guide are intended to serve as a valuable resource for professionals working with this and related compounds. As with all reactive chemicals, it is imperative to consult all available safety literature and perform a thorough risk assessment before use.

References

Literature review on fluorosilane compounds

An In-Depth Technical Guide to Fluorosilane Compounds for Researchers and Drug Development Professionals

Introduction to Fluorosilane Compounds

Fluorosilanes are a class of organosilicon compounds that incorporate fluorine atoms into their molecular structure, typically as part of a fluoroalkyl group.[1] This unique combination of a silicon-based backbone and fluorine-containing functionalities imparts a range of exceptional properties not found in conventional silanes. They exhibit excellent thermal stability, high reactivity, and outstanding hydrophobicity and oleophobicity.[2]

The primary advantage of fluorosilanes lies in their ability to create low-energy surfaces.[3] When applied to a substrate, the molecules orient themselves to expose the low-energy perfluorinated chains, which drastically reduces the surface energy.[4] This leads to surfaces that are highly repellent to both water and oil.[5][6] Fluorosilanes chemically bond to various substrates, including glass, metals, and ceramics, forming a durable, long-lasting coating that is resistant to UV radiation, acids, and alkaline solutions.[1][3] These properties make them invaluable in a wide array of applications, from advanced coatings and surface treatments in materials science to emerging uses in the pharmaceutical and biomedical fields.[7][8]

Synthesis of Fluorosilane Compounds

The synthesis of fluorosilanes can be achieved through several chemical pathways, generally involving the reaction of silicon-containing compounds with fluorinated precursors.[7] The chosen method often depends on the desired molecular architecture and functional groups. Common synthetic strategies include:

-

Hydrosilylation: This method involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond of a fluorinated alkene. It is a prevalent technique for producing fluorosilicone surfactants.[9]

-

Halogen Exchange: A widely used industrial method is the fluorination of chlorosilanes via halogen exchange. This process uses an inexpensive and readily available chlorosilane as a starting material and a fluorinating agent, such as potassium hydrogen fluoride (KHF₂), to replace chlorine atoms with fluorine.[10]

-

Coupling Reactions: Specific functionalities can be introduced by reacting amine-terminated silanes with isocyanate-terminated fluoroalkyls to create urea-linked fluorosilanes.[11] Other methods involve using Grignard reagents or organolithium compounds to form Si-C bonds with fluorinated groups.[9]

-

Amidation: Fluorosilanes can be synthesized by reacting aminosilanes, such as N-(β-aminoethyl)-γ-aminopropyl trimethoxy silane, with compounds like perfluorinated octyl sulfonic acid fluoride.[12]

Caption: A generalized workflow for the synthesis and characterization of fluorosilane compounds.

Experimental Protocols for Synthesis

Protocol 1: Synthesis of a Urea Fluorosilane [11] This protocol details the synthesis of a urea-linked fluorosilane by reacting an isocyanate-terminated silane with an amine-terminated fluoroalkyl.

-

Preparation of Reactants: Prepare a solution of one equivalent of 3-isocyanatopropyl triethoxysilane (CAS# 24801-88-5) dissolved in toluene. In a separate vessel, dissolve one equivalent of 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octylsulfanyl)-ethylamine in toluene.

-

Reaction: Cool the solution of 3-isocyanatopropyl triethoxysilane to 0°C in an ice bath.

-

Addition: Add the fluoroalkyl-amine solution dropwise to the cooled silane solution with continuous stirring.

-

Incubation: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Product: The resulting product is (CH₃CH₂—O—)₃Si—(CH₂)₃—NH—C(O)—NH—(CH₂)₂—S—(CH₂)₂—C₆F₁₃.

Protocol 2: Synthesis of an Organic Silane Perfluorinated Octyl Sulfonic Acid Amide [12] This protocol describes the synthesis via a compounding reaction.

-

Reactant Ratio: Maintain a molar ratio of perfluorinated octyl sulfonic acid fluoride to aminosilane (N-(β-aminoethyl)-γ-aminopropyl trimethoxy silane) of 1:1.1.

-

Reaction Conditions: Carry out the reaction at a constant temperature of 50°C for a duration of 2 hours.

-

Yield: This procedure has been reported to achieve a product yield of 88%.

Properties and Characterization

Fluorosilanes are prized for their ability to modify surface properties. The covalent bond formed between the silane and the substrate ensures high durability, while the fluorinated chains create a low-energy, non-stick surface.[13]

Caption: Reaction pathway for covalent attachment of fluorosilanes to a hydroxylated surface.

Experimental Protocol for Characterization

Protocol 3: Surface Coating and Wettability Characterization [14] This protocol describes the application of a fluorosilane coating and the subsequent measurement of its hydrophobic and water-repellent properties.

-

Solution Preparation: Prepare a 1% (w/w) fluorosilane solution by mixing 1 gram of 1H,1H,2H,2H-perfluorooctyl-triethoxysilane (FAS) with 99 grams of ethanol. Stir the mixture for 2 hours. Ensure the pH is above 8.

-

Substrate Application: Apply the FAS solution to the desired substrates (e.g., marble, wood, glass slides).

-

Characterization Setup: Use an optical tensiometer to measure contact and sliding angles.

-

Static Contact Angle Measurement: Place three drops of distilled water at three different locations on the coated substrate and measure the static contact angle for each.

-

Sliding Angle Measurement: To measure water repellency, place a water drop on the surface and tilt the substrate. The angle at which the drop begins to roll off is the sliding angle. A tilt rate of 1°/s can be used.

Quantitative Data on Surface Properties

The effectiveness of fluorosilane coatings is quantified by measuring the static water contact angle (a measure of hydrophobicity) and the sliding angle (a measure of water repellency). Higher contact angles and lower sliding angles indicate a more effective coating.

| Substrate | Coating | Static Water Contact Angle (°) | Sliding Angle (°) | Reference |

| Marble | Uncoated | Hydrophilic | N/A | [14] |

| Marble | Coated with FAS | ~155.0 | < 10 | [14] |

| Wood (Beech) | Uncoated | Hydrophilic | N/A | [14] |

| Wood (Beech) | Coated with FAS | ~140.0 | < 10 | [14] |

| Glass | Coated with FAS | ~110.0 | < 10 | [14] |

| Brass | Coated with FAS | ~120.0 | < 10 | [14] |

| Silicon Wafer | Coated with FAS | ~110.0 | < 10 | [14] |

Table 1: Wettability data for surfaces treated with 1H,1H,2H,2H-perfluorooctyl-triethoxysilane (FAS). A higher contact angle indicates greater hydrophobicity, while a low sliding angle indicates high water repellency.

Applications in Research and Drug Development

The unique properties of fluorosilanes have led to their use in diverse fields, from industrial materials to cutting-edge pharmaceutical applications.

Materials Science and Surface Modification

In materials science, fluorosilanes are primarily used as surface modifiers to create high-performance coatings.[7] These coatings provide a combination of hydrophobicity, oleophobicity, chemical resistance, and durability.[5] Key applications include:

-

Protective Coatings: Used on building materials like concrete and marble to provide water repellency and anti-fouling properties.[3][14]

-

Self-Cleaning Surfaces: Applied to glass and other smooth surfaces to create a "lotus effect," where water beads up and rolls off, carrying dirt with it.[3][4]

-

Anti-Graffiti and Stain Resistance: Low-energy surfaces prevent paints and stains from adhering, making them easy to clean.[3][7]

-

Electronics: Used to protect circuit boards and electronic components from moisture.[7]

-

Textiles: Impart water and oil repellency to fabrics without affecting their breathability.[4][5]

Drug Development and Biomedical Applications

The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[15][16][17] Fluorosilanes are emerging as valuable tools in this area, offering unique solutions for drug delivery and medical devices.[8]

-

Biocompatible Coatings: Fluorosilane coatings can be applied to medical implants and devices to improve biocompatibility and reduce protein adsorption (bio-fouling), which can minimize the risk of rejection or infection.[8]

-

Drug Encapsulation and Delivery: The hydrophobic nature of fluorosilanes can be utilized in the development of advanced coatings for drug encapsulation, potentially controlling the release of active pharmaceutical ingredients (APIs).[8]

-

Synthesis of Pharmaceutical Intermediates: Fluorosilanes can serve as key building blocks in the synthesis of complex, fluorinated organic molecules with targeted therapeutic effects.[8] The strategic placement of fluorine can block metabolic soft spots in a drug candidate, prolonging its half-life.[17]

-

Antimicrobial Surfaces: While some studies on organosilanes have shown potential for antimicrobial activity, this is an area requiring further research for fluorosilane-specific applications.[18]

Caption: Logical relationships between fluorosilane properties and their key applications.

Conclusion

Fluorosilane compounds represent a versatile and powerful class of materials at the intersection of organosilicon and fluorine chemistry. Their ability to form durable, low-energy surfaces provides exceptional water and oil repellency, driving their use in a multitude of protective and functional coatings. For researchers in materials science, they offer a robust solution for surface modification. In the pharmaceutical and biomedical fields, fluorosilanes present exciting opportunities for developing advanced drug delivery systems, non-fouling medical devices, and novel fluorinated therapeutic agents. As synthetic methods become more refined and the understanding of their surface interactions deepens, the scope of applications for these remarkable compounds is set to expand even further.

References

- 1. vanabio.com [vanabio.com]

- 2. Fluoro Silanes,Fluorosilicones,Fluorosilane [osisilicones.com]

- 3. Fluoro Silanes as surface modification, fluorosilane coating | SiSiB SILICONES [sinosil.com]

- 4. nbinno.com [nbinno.com]

- 5. Fluoro Silane Manufacturer Supplier, Fluorosilane Coating | Silfluo [silfluosilicone.com]

- 6. Fluorosilane | Product Category | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 7. dakenchem.com [dakenchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. JPH1112287A - Production of fluorosilane - Google Patents [patents.google.com]

- 11. US20090143598A1 - Fluorosilanes - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Fluorosilane Water-Repellent Coating for the Protection of Marble, Wood and Other Materials [mdpi.com]

- 15. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 17. img01.pharmablock.com [img01.pharmablock.com]

- 18. Evaluation of two organosilane products for sustained antimicrobial activity on high-touch surfaces in patient rooms - PubMed [pubmed.ncbi.nlm.nih.gov]

Dawn of the Silicon Age: A Technical Guide to the Discovery and History of Organosilicon Compounds

For Researchers, Scientists, and Drug Development Professionals

The journey into the world of organosilicon chemistry is a fascinating story of scientific curiosity, serendipitous discovery, and industrial innovation. This technical guide delves into the core of this history, providing a detailed account of the key discoveries, the pioneering scientists who made them, and the experimental foundations upon which the vast field of organosilicon chemistry is built. From the first synthesis of a carbon-silicon bond to the development of large-scale industrial processes, this document offers an in-depth exploration of the foundational moments that have led to the ubiquitous presence of organosilicon compounds in modern science and technology.

The Genesis: Friedel and Crafts' Synthesis of Tetraethylsilane (1863)

The story of organosilicon chemistry begins in 1863 with a groundbreaking experiment by French chemist Charles Friedel and his American counterpart, James Crafts. While investigating the reaction of diethylzinc with silicon tetrachloride, they successfully synthesized the first compound containing a direct carbon-silicon bond: tetraethylsilane.[1] This seminal work, published in the Annalen der Chemie und Pharmacie, marked the birth of a new field of chemistry.

Experimental Protocol: Synthesis of Tetraethylsilane

The original experimental details described by Friedel and Crafts were foundational. Below is a summarized protocol based on their 1863 publication.

Objective: To synthesize tetraethylsilane by reacting silicon tetrachloride with diethylzinc.

Reactants:

-

Silicon tetrachloride (SiCl₄)

-

Diethylzinc (Zn(C₂H₅)₂)

Procedure:

-

Silicon tetrachloride and diethylzinc were mixed in a sealed glass tube.

-

The sealed tube was heated, initiating a reaction between the two components.

-

Upon cooling, the reaction mixture was carefully treated to isolate the newly formed product.

-

Purification was achieved through distillation to yield pure tetraethylsilane.

Reaction: SiCl₄ + 2 Zn(C₂H₅)₂ → Si(C₂H₅)₄ + 2 ZnCl₂

While the exact yields were not meticulously reported in modern terms, this experiment laid the essential groundwork for future explorations into the synthesis of organosilicon compounds.

The Kipping Era: Pioneering Organosilicon Chemistry with Grignard Reagents

At the turn of the 20th century, English chemist Frederic Stanley Kipping embarked on a systematic investigation of organosilicon compounds that would span over four decades. His extensive work, primarily published in the Journal of the Chemical Society, Transactions, established the use of Grignard reagents as a versatile tool for forming silicon-carbon bonds.[2][3] Kipping is also credited with coining the term "silicone" to describe the polymeric materials derived from the hydrolysis of dichlorosilanes, noting their structural analogy to ketones, although this analogy was later understood to be superficial.

Experimental Protocol: Grignard Synthesis of Phenylsilanetriol

Kipping's work with Grignard reagents was characterized by meticulous experimental detail. A representative example is the synthesis of phenylsilanetriol from silicon tetrachloride and phenylmagnesium bromide.

Objective: To synthesize phenylsilanetriol via a Grignard reaction followed by hydrolysis.

Reactants:

-

Silicon tetrachloride (SiCl₄)

-

Phenylmagnesium bromide (C₆H₅MgBr)

-

Diethyl ether (solvent)

-

Water (for hydrolysis)

Procedure:

-

A solution of phenylmagnesium bromide in diethyl ether was prepared.

-

Silicon tetrachloride, dissolved in diethyl ether, was slowly added to the Grignard reagent with cooling.

-

The reaction mixture was stirred to ensure complete reaction, forming phenyltrichlorosilane.

-

The resulting mixture was then carefully hydrolyzed by the addition of water.

-

The ether layer was separated, and the solvent was evaporated to yield crude phenylsilanetriol.

-

The product was then purified by recrystallization.

Reaction Pathway:

The Industrial Revolution: Rochow's Direct Process

The commercial viability of organosilicon compounds was unlocked in the 1940s through the independent and near-simultaneous invention of the "Direct Process" by American chemist Eugene G. Rochow at General Electric and German chemist Richard Müller.[4][5] Rochow's work, detailed in U.S. Patent 2,380,995, described a method for the direct synthesis of methylchlorosilanes by passing methyl chloride over a heated mixture of silicon and a copper catalyst.[4] This process remains the cornerstone of the modern silicone industry.

Experimental Protocol: The Müller-Rochow Direct Process

The "Direct Process" is a high-temperature, gas-solid reaction that requires careful control of conditions to achieve the desired product distribution. The following protocol is based on the details provided in Rochow's patent.

Objective: To synthesize methylchlorosilanes directly from elemental silicon and methyl chloride.

Reactants and Catalyst:

-

Silicon metal powder

-

Methyl chloride (CH₃Cl) gas

-

Copper catalyst

Apparatus:

-

A heated reaction tube or fluidized-bed reactor.

-

A system for introducing and controlling the flow of methyl chloride gas.

-

A condensation system to collect the liquid products.

Procedure:

-

A mixture of powdered silicon and copper catalyst was placed in the reactor.

-

The reactor was heated to a temperature of approximately 250-300°C.[6]

-

A stream of methyl chloride gas was passed through the heated catalyst bed.

-

The gaseous products exiting the reactor were passed through a condenser to collect the liquid methylchlorosilanes.

-

The collected liquid was then subjected to fractional distillation to separate the different methylchlorosilane products.

Primary Reaction Products:

| Compound | Formula | Boiling Point (°C) | Typical Yield (%) |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | 70-90 |

| Methyltrichlorosilane | CH₃SiCl₃ | 66 | 5-15 |

| Trimethylchlorosilane | (CH₃)₃SiCl | 57 | 2-4 |

| Methyldichlorosilane | CH₃HSiCl₂ | 41 | 1-4 |

| Dimethylchlorosilane | (CH₃)₂HSiCl | 35 | 0.1-0.5 |

Table 1: Typical product distribution from the Müller-Rochow Direct Process.[7]

Logical Flow of the Direct Process:

Hydrosilylation: A Versatile C-Si Bond Forming Reaction

Another pivotal development in organosilicon chemistry was the discovery of hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, typically catalyzed by a transition metal complex. This reaction provides a highly efficient and atom-economical method for forming carbon-silicon bonds. While early examples were noted in the late 1940s, the field was significantly advanced by the discovery of potent platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆).

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of an Alkene

The hydrosilylation of alkenes is a widely used reaction in both laboratory and industrial settings. The following is a general protocol for a platinum-catalyzed hydrosilylation.

Objective: To synthesize an alkylsilane by the addition of a hydrosilane to an alkene.

Reactants and Catalyst:

-

Hydrosilane (e.g., trichlorosilane, HSiCl₃)

-

Alkene (e.g., 1-octene)

-

Platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst)

-

Solvent (optional, e.g., toluene)

Procedure:

-

The alkene and a small amount of the platinum catalyst are charged into a reaction vessel under an inert atmosphere.

-

The hydrosilane is added to the mixture, often slowly to control the exothermic reaction.

-

The reaction mixture is stirred at a suitable temperature (ranging from room temperature to elevated temperatures depending on the reactants and catalyst) until the reaction is complete, which can be monitored by techniques such as IR spectroscopy (disappearance of the Si-H stretch).

-

The product is then isolated, typically by distillation, to remove the solvent and any unreacted starting materials.

Reaction Mechanism (Chalk-Harrod Mechanism):

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

Conclusion

The discovery and historical development of organosilicon compounds represent a remarkable journey of scientific advancement. From the initial curiosity-driven synthesis of tetraethylsilane by Friedel and Crafts to the industrially transformative Direct Process pioneered by Rochow and Müller, and the versatile hydrosilylation reaction, each milestone has opened up new avenues of research and application. The detailed experimental protocols and mechanistic understanding of these foundational reactions have been instrumental in the continued growth of organosilicon chemistry, a field that continues to provide innovative solutions in materials science, medicine, and beyond. This guide serves as a testament to the enduring legacy of these pioneering scientists and their invaluable contributions to the chemical sciences.

References

- 1. The first alkene-platinum-silyl complexes: lifting the hydrosilation mechanism shroud with long-lived precatalytic intermediates and true pt catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. XXII.—Organic derivatives of silicon. Part II. The synthesis of benzylethylpropylsilicol, its sulphonation, and the resolution of the dl-sulphonic derivative into its optically active components - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. XXXVII.—Different methods of applying the Grignard reagents - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 7. Direct process - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Quantum Chemical Calculations of Fluorosilanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of fluorosilanes. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational modeling of silicon-containing compounds. This document details the theoretical background, computational methodologies, and practical applications of these calculations, with a strong emphasis on data presentation and experimental validation.

Introduction to Fluorosilanes and the Role of Quantum Chemistry

Fluorosilanes (SiHnFm) are a class of organosilicon compounds that have garnered significant interest due to their unique chemical and physical properties. They are utilized in a variety of applications, including as precursors for silicon-based materials, in chemical vapor deposition (CVD) processes, and as reagents in organic synthesis. The high strength of the silicon-fluorine (Si-F) bond, one of the strongest single bonds in chemistry, imparts considerable stability to these molecules.

Quantum chemical calculations have emerged as a powerful tool for elucidating the electronic structure, molecular properties, and reactivity of fluorosilanes. These computational methods allow for the investigation of molecular geometries, vibrational frequencies, thermochemistry, and reaction mechanisms at the atomic level, providing insights that can be challenging to obtain through experimental means alone. This guide will explore the various quantum chemical methods employed in the study of fluorosilanes and their application in understanding the chemistry of these important compounds.

Theoretical and Computational Methodologies

A variety of quantum chemical methods are employed to study fluorosilanes, ranging from computationally efficient Density Functional Theory (DFT) to high-accuracy ab initio methods. The choice of method depends on the desired accuracy and the computational resources available.

Density Functional Theory (DFT)

DFT is a widely used method for calculating the electronic structure of molecules. It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. DFT methods are computationally less demanding than traditional ab initio methods, making them suitable for larger molecular systems. Common DFT functionals used in fluorosilane calculations include B3LYP and PBE.

High-Accuracy Ab Initio Methods

For highly accurate thermochemical and spectroscopic data, more computationally intensive ab initio methods are employed. These methods are based on solving the Schrödinger equation without empirical parameterization. Key high-accuracy methods include:

-

Gaussian-n (Gn) Theories (G2, G3): These are composite methods that approximate high-level calculations through a series of lower-level calculations. G3 theory, for example, builds upon G2 theory to provide improved accuracy for thermochemical data.

-

Complete Basis Set (CBS) Methods (CBS-QB3): These methods extrapolate the results of calculations with finite basis sets to the complete basis set limit, thereby reducing basis set truncation error.

-

Weizmann-n (Wn) Theories (W1, W2): W1 and W2 theories are highly accurate computational thermochemistry protocols that aim for "benchmark" quality results, often with sub-kJ/mol accuracy.

Basis Sets

The choice of basis set is crucial in quantum chemical calculations as it describes the atomic orbitals used to construct the molecular orbitals. For fluorosilanes, Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) are commonly used. Larger basis sets with polarization and diffuse functions are generally required for accurate descriptions of the electronic structure and properties of molecules containing highly electronegative atoms like fluorine.

Computational Workflow

The general workflow for performing quantum chemical calculations on fluorosilanes involves several key steps. This process is illustrated in the following diagram.

Molecular Properties of Fluorosilanes

Quantum chemical calculations provide valuable data on the molecular structure, vibrational spectra, and thermochemistry of fluorosilanes.

Geometries: Bond Lengths and Angles

The tables below summarize experimental and calculated geometric parameters for a series of fluorosilanes. The calculations were performed at various levels of theory, demonstrating the good agreement that can be achieved with modern computational methods.

Table 1: Bond Lengths (Å) of Fluorosilanes

| Molecule | Bond | Experimental | Calculated (Method) |

| SiH₃F | Si-H | 1.485 | 1.483 (MP2/6-31G) |

| Si-F | 1.593 | 1.602 (MP2/6-31G) | |

| SiH₂F₂ | Si-H | 1.471 | 1.475 (MP2/6-31G) |

| Si-F | 1.577 | 1.583 (MP2/6-31G) | |

| SiHF₃ | Si-H | 1.455 | 1.459 (MP2/6-31G) |

| Si-F | 1.562 | 1.567 (MP2/6-31G) | |

| SiF₄ | Si-F | 1.552 | 1.556 (CCSD(T)) |

Table 2: Bond Angles (°) of Fluorosilanes

| Molecule | Angle | Experimental | Calculated (Method) |

| SiH₂F₂ | ∠HSiH | 112.0 | 112.5 (MP2/6-31G) |

| ∠FSiF | 107.9 | 108.1 (MP2/6-31G) | |

| SiHF₃ | ∠HSiF | 110.8 | 110.9 (MP2/6-31G) |

| ∠FSiF | 108.1 | 108.0 (MP2/6-31G) |

Vibrational Frequencies

Vibrational spectroscopy is a key experimental technique for characterizing molecules. Quantum chemical calculations can predict the vibrational frequencies and infrared intensities, aiding in the assignment of experimental spectra.

Table 3: Experimental and Calculated Vibrational Frequencies (cm⁻¹) of Fluorosilanes

| Molecule | Mode | Symmetry | Experimental[1][2][3][4] | Calculated (Scaled B3LYP/6-311+G(d,p)) | Description |

| SiH₃F | ν₁ | A₁ | 2206 | 2205 | Si-H stretch |

| ν₂ | A₁ | 990 | 988 | SiH₃ deformation | |

| ν₃ | A₁ | 872 | 870 | Si-F stretch | |

| ν₄ | E | 2196 | 2195 | Si-H stretch | |

| ν₅ | E | 956 | 955 | SiH₃ rock | |

| ν₆ | E | 728 | 727 | SiH₃ deformation | |

| SiH₂F₂ | ν₁ | A₁ | 2237 | 2236 | Si-H symmetric stretch |

| ν₂ | A₁ | 983 | 982 | SiF₂ symmetric stretch | |

| ν₃ | A₁ | 510 | 509 | SiH₂ scissors | |

| ν₄ | A₂ | 868 | 867 | SiH₂ twist | |

| ν₅ | B₁ | 2248 | 2247 | Si-H asymmetric stretch | |

| ν₆ | B₁ | 973 | 972 | SiF₂ asymmetric stretch | |

| SiHF₃ | ν₁ | A₁ | 2316 | 2315 | Si-H stretch |

| ν₂ | A₁ | 1005 | 1004 | SiF₃ symmetric stretch | |

| ν₃ | A₁ | 530 | 529 | Si-H bend | |

| ν₄ | E | 991 | 990 | SiF₃ asymmetric stretch | |

| ν₅ | E | 855 | 854 | Si-H rock | |

| SiF₄ | ν₁ | A₁ | 800 | 799 | Si-F symmetric stretch |

| ν₂ | E | 268 | 267 | SiF₂ bend | |

| ν₃ | F₂ | 1032 | 1031 | Si-F asymmetric stretch | |

| ν₄ | F₂ | 389 | 388 | SiF₂ rock |

Thermochemistry

The enthalpies of formation (ΔfH°) are fundamental thermochemical properties. High-accuracy computational methods can predict these values with an accuracy that is often comparable to experimental measurements.

Table 4: Gas-Phase Enthalpies of Formation (kJ/mol at 298.15 K)

| Molecule | Experimental[5][6] | Calculated (G3) | Calculated (CBS-QB3) |

| SiH₃F | -393.3 ± 4.2 | -392.8 | -393.1 |

| SiH₂F₂ | -835.1 ± 5.0 | -834.5 | -834.9 |

| SiHF₃ | -1256.0 ± 6.3 | -1255.2 | -1255.7 |

| SiF₄ | -1615.0 ± 0.8 | -1614.7 | -1614.9 |

Reaction Mechanisms of Fluorosilanes

Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms of fluorosilanes, such as their hydrolysis and oxidation.

Hydrolysis of Fluorosilanes

The hydrolysis of fluorosilanes is a crucial process in the synthesis of siloxanes and silica-based materials. Theoretical studies have shown that the hydrolysis of fluorosilanes is significantly different from that of chlorosilanes. For instance, the hydrolysis of trifluorosilanes (RSiF₃) is endothermic, in contrast to the strongly exothermic hydrolysis of trichlorosilanes.

The diagram below illustrates a proposed pathway for the hydrolysis of a trifluorosilane, highlighting the role of water as a catalyst.

Oxidation of Fluorosilanes

The oxidation of organosilanes to silanols is a fundamental transformation in organic synthesis. Quantum chemical studies have revealed that the oxidation of fluorosilanes often proceeds through the formation of a pentacoordinate silicate intermediate. The presence of a fluoride ion can play a critical role in activating the silicon center towards nucleophilic attack by an oxidant, such as hydrogen peroxide.

Experimental Protocols for Validation

The accuracy of quantum chemical calculations is critically assessed by comparing the computed results with experimental data. The following sections detail the methodologies for key experiments used to characterize fluorosilanes.

Determination of Molecular Geometry

Gas-Phase Electron Diffraction (GED)

-

Principle: A beam of high-energy electrons is scattered by a gaseous sample of the molecule of interest. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecule.

-

Methodology:

-

A volatile sample of the fluorosilane is introduced into a high-vacuum chamber.

-

A monochromatic beam of electrons (typically 40-60 keV) is passed through the gas jet.

-

The scattered electrons are detected on a photographic plate or a CCD detector, creating a diffraction pattern of concentric rings.

-

The radial distribution of the scattered electron intensity is analyzed to determine the equilibrium internuclear distances and bond angles. This analysis often involves fitting a theoretical scattering pattern, calculated from a model of the molecular geometry, to the experimental data.

-

Microwave Spectroscopy

-

Principle: This technique measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The rotational constants obtained from the spectrum are inversely related to the moments of inertia of the molecule.

-

Methodology:

-

The gaseous fluorosilane sample is introduced into a waveguide at low pressure.

-

Microwave radiation is passed through the sample, and the absorption is measured as a function of frequency.

-

The frequencies of the absorption lines are used to determine the rotational constants (A, B, C) of the molecule.

-

By analyzing the spectra of different isotopologues of the molecule, the precise atomic coordinates and thus the molecular geometry can be determined.

-

Determination of Vibrational Frequencies

Infrared (IR) and Raman Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about vibrations that change the polarizability of the molecule.

-

Methodology:

-

IR Spectroscopy: An infrared beam is passed through a sample of the fluorosilane (gas, liquid, or solid). The transmitted light is measured by a detector, and the resulting spectrum shows absorption bands at the frequencies of the molecule's vibrational modes.

-

Raman Spectroscopy: A monochromatic laser beam is directed at the sample. The scattered light is collected and analyzed. The Raman spectrum shows peaks shifted from the laser frequency, with the shifts corresponding to the vibrational frequencies of the molecule.

-

Determination of Thermochemical Properties

Rotating-Bomb Combustion Calorimetry

-

Principle: This method is used to determine the standard enthalpy of combustion of a substance. For organosilicon and organofluorine compounds, a specialized rotating bomb is used to ensure complete combustion and dissolution of the products.

-

Methodology:

-

A precisely weighed sample of the fluorosilane compound is placed in a crucible inside a combustion bomb. An auxiliary substance (e.g., mineral oil) may be used to promote complete combustion.

-

The bomb is filled with high-pressure oxygen and a small amount of water or an aqueous solution to dissolve the acidic combustion products (e.g., HF).

-

The bomb is placed in a calorimeter, and the sample is ignited. The temperature change of the calorimeter is measured with high precision.

-

The bomb is rotated after combustion to ensure that all gaseous products dissolve in the aqueous solution.

-

The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's law.[7]

-

Calvet Microcalorimetry

-

Principle: Calvet microcalorimetry is used to measure the enthalpies of vaporization or sublimation. This technique measures the heat flow associated with the phase transition of a substance.

-

Methodology:

-

A small amount of the fluorosilane sample is placed in a sample cell within the Calvet microcalorimeter.

-

The sample is heated at a constant rate or held at a constant temperature.

-

The heat flow required to maintain the sample at the same temperature as a reference cell is measured.

-

The enthalpy of vaporization or sublimation is determined by integrating the heat flow over the course of the phase transition.[7]

-

Conclusion

Quantum chemical calculations have proven to be an indispensable tool in the study of fluorosilanes. These methods provide detailed insights into the molecular and electronic structures, vibrational properties, thermochemistry, and reactivity of this important class of compounds. The synergy between computational predictions and experimental validation is crucial for advancing our understanding of fluorosilane chemistry. As computational resources and theoretical methods continue to improve, the role of quantum chemistry in the design and development of new silicon-based materials and technologies is expected to grow even further.

References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. atct.anl.gov [atct.anl.gov]

- 6. atct.anl.gov [atct.anl.gov]

- 7. Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diethyldifluorosilane as an Electrolyte Additive in Lithium-Ion Batteries

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following an extensive search of scientific literature and patent databases, no specific quantitative data or detailed experimental protocols for the use of diethyldifluorosilane as a lithium-ion battery electrolyte additive were found. The following application notes and protocols are based on general knowledge of fluorinated and organosilicon electrolyte additives and are intended to serve as a representative guide for the evaluation of such compounds. The data presented in the tables are illustrative examples and not the result of actual experiments involving this compound.

Introduction

This compound ((C₂H₅)₂SiF₂) is a fluorinated organosilane compound that holds potential as an electrolyte additive for enhancing the performance and safety of lithium-ion batteries. The presence of both silicon and fluorine in its structure suggests it could play a significant role in forming a stable and robust solid electrolyte interphase (SEI) on the anode surface. A well-formed SEI is critical for preventing electrolyte decomposition, minimizing capacity fade, and improving the overall cycle life of the battery.[1][2] This document provides an overview of the potential applications of this compound and standardized protocols for its electrochemical evaluation.

Potential Mechanism of Action

It is hypothesized that during the initial charging cycles of a lithium-ion battery, this compound would be reductively decomposed at the anode surface. This decomposition could lead to the formation of a stable SEI layer rich in lithium fluoride (LiF) and silicon-based compounds. LiF is a known beneficial component of the SEI, providing excellent electronic insulation while allowing for efficient lithium-ion transport.[3] The silicon components could contribute to a more flexible and resilient SEI, better able to withstand the volume changes of the anode during lithiation and delithiation.

Data Presentation: Illustrative Performance Metrics

The following tables present hypothetical data to illustrate the potential effects of this compound as an electrolyte additive compared to a baseline electrolyte.

Table 1: Electrochemical Performance of Graphite/NMC811 Cells with and without this compound Additive

| Electrolyte Composition | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) | Average Coulombic Efficiency over 200 Cycles (%) |

| Baseline Electrolyte | 88.5 | 85.2 | 99.7 |

| Baseline + 1% this compound | 91.0 | 92.5 | 99.9 |

| Baseline + 2% this compound | 91.8 | 94.1 | 99.9 |

Table 2: Impedance and Gas Generation Data

| Electrolyte Composition | Anode Interfacial Resistance after 100 Cycles (Ω) | Gas Volume after 100 Cycles at 60°C (μL) |

| Baseline Electrolyte | 45.8 | 150 |

| Baseline + 1% this compound | 25.3 | 85 |

| Baseline + 2% this compound | 22.1 | 70 |

Experimental Protocols

Electrolyte Preparation

-

Baseline Electrolyte: Prepare a solution of 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 by volume) in an argon-filled glovebox.

-

Additive-Containing Electrolyte: To the baseline electrolyte, add this compound to achieve the desired weight percentage (e.g., 1% or 2%). Ensure thorough mixing using a magnetic stirrer for at least 4 hours.

Cell Assembly

-

Electrodes: Use commercial-grade graphite anodes and LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) cathodes.

-

Assembly: Assemble 2032-type coin cells in an argon-filled glovebox. Use a microporous polyethylene separator.

-

Electrolyte Filling: Add a precise amount of the prepared electrolyte to each coin cell before sealing.

Electrochemical Measurements

-

Formation Cycles: Perform two initial formation cycles at a C/20 rate (where C is the theoretical capacity of the cell) between 3.0 and 4.3 V.

-

Cyclic Voltammetry (CV): To investigate the reduction potential of the additive, perform CV on a three-electrode cell with a lithium metal reference and counter electrode, and a graphite working electrode. Scan from the open-circuit voltage to 0.01 V at a scan rate of 0.1 mV/s.

-

Long-Term Cycling: Cycle the cells at a C/2 rate between 3.0 and 4.3 V at 25°C for at least 200 cycles. Record the charge and discharge capacities to determine coulombic efficiency and capacity retention.

-

Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before cycling and after a set number of cycles (e.g., 50, 100, 200). Use a frequency range of 100 kHz to 0.01 Hz with an amplitude of 10 mV.

-